5-(Bromomethyl)-3-fluoro-2-methoxypyridine 5-(Bromomethyl)-3-fluoro-2-methoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220000
InChI: InChI=1S/C7H7BrFNO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3
SMILES:
Molecular Formula: C7H7BrFNO
Molecular Weight: 220.04 g/mol

5-(Bromomethyl)-3-fluoro-2-methoxypyridine

CAS No.:

Cat. No.: VC16220000

Molecular Formula: C7H7BrFNO

Molecular Weight: 220.04 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-3-fluoro-2-methoxypyridine -

Specification

Molecular Formula C7H7BrFNO
Molecular Weight 220.04 g/mol
IUPAC Name 5-(bromomethyl)-3-fluoro-2-methoxypyridine
Standard InChI InChI=1S/C7H7BrFNO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3
Standard InChI Key WPJZZOWDDCKFNM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=N1)CBr)F

Introduction

Structural Characteristics and Molecular Identity

Core Pyridine Framework and Substituent Effects

5-(Bromomethyl)-3-fluoro-2-methoxypyridine belongs to the pyridine family, characterized by a six-membered aromatic ring with one nitrogen atom. The substitution pattern at positions 2, 3, and 5 introduces distinct electronic and steric effects:

  • 2-Methoxy group: The methoxy substituent (-OCH₃) at position 2 acts as an electron-donating group through resonance, increasing electron density at the ortho and para positions. This influences reactivity in electrophilic substitution reactions .

  • 3-Fluoro group: Fluorine at position 3 exerts a strong electron-withdrawing inductive effect (-I), polarizing the ring and directing incoming electrophiles to specific positions. The C-F bond’s high stability also enhances metabolic resistance in pharmaceutical contexts .

  • 5-Bromomethyl group: The bromomethyl (-CH₂Br) moiety at position 5 introduces a reactive alkyl halide functionality, enabling nucleophilic substitution (SN2) or elimination reactions. This group’s lability makes the compound valuable for further derivatization .

The molecular formula is C₇H₇BrFNO, with a molar mass of 236.04 g/mol. Comparative analysis with analogous compounds like 5-bromo-3-fluoro-2-methoxypyridine (C₆H₅BrFNO, 220.01 g/mol) highlights the impact of the methylene spacer on molecular geometry and intermolecular interactions .

Spectroscopic and Computational Data

While experimental spectra for 5-(Bromomethyl)-3-fluoro-2-methoxypyridine are unavailable, predictions based on structurally related compounds suggest:

  • NMR (¹H):

    • Methoxy protons: δ 3.8–4.0 ppm (singlet, 3H)

    • Bromomethyl protons: δ 4.3–4.5 ppm (singlet, 2H)

    • Aromatic protons: δ 7.1–8.2 ppm (coupled doublets due to fluorine and bromine effects) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 236 (M⁺), with fragmentation patterns dominated by loss of Br (79.9 amu) and CH₂Br (93.9 amu) .

Quantum chemical calculations predict a planar pyridine ring with slight distortion due to steric interactions between the methoxy and bromomethyl groups. The dipole moment is estimated at 3.2–3.5 D, reflecting polarity from electronegative substituents .

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

Two primary routes emerge for synthesizing 5-(Bromomethyl)-3-fluoro-2-methoxypyridine:

  • Direct Bromination of a Methyl Precursor:

    • Starting from 5-methyl-3-fluoro-2-methoxypyridine, radical bromination using N-bromosuccinimide (NBS) under UV light could introduce the bromomethyl group. This method requires careful control to avoid over-bromination .

  • Multistep Functional Group Interconversion:

    • Construction of the pyridine core via condensation reactions, followed by sequential introduction of methoxy, fluoro, and bromomethyl groups. For example, a Pd-catalyzed coupling might install the bromomethyl moiety in later stages .

Case Study: Analogous Synthesis from Patent Literature

A patent (CN111004171A) detailing the synthesis of 3-fluoropyridine-2-methanol offers transferable insights :

  • Intermediate Formation:

    • 2,3-Pyridinedicarboxylic acid is esterified with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester.

  • Amination and Fluorination:

    • The ester undergoes amination with diphenylphosphoryl azide (DPPA), followed by diazotization and fluorination using hydrogen fluoride-pyridine.

  • Reduction and Functionalization:

    • Sodium borohydride reduces a ketone intermediate to the corresponding alcohol, which could be brominated to introduce the CH₂Br group .

Adapting this approach, 5-(Bromomethyl)-3-fluoro-2-methoxypyridine might be synthesized via:

  • Selective fluorination at position 3 using HF-pyridine.

  • Methoxy group installation via nucleophilic substitution.

  • Bromomethylation using HBr or PBr₃ on a hydroxymethyl precursor .

Reaction TypeReagentProductApplication
AlkylationAmines5-(Aminomethyl)-3-fluoro-2-methoxyPharmaceutical intermediates
Suzuki-Miyaura CouplingArylboronic acidsBiaryl derivativesMaterial science catalysts
EliminationBase (e.g., KOtBu)3-Fluoro-2-methoxy-5-vinylpyridinePolymer precursors

Pharmaceutical Relevance

Fluorinated pyridines are prominent in drug discovery due to enhanced bioavailability and target affinity. The bromomethyl group’s versatility allows conjugation with pharmacophores:

  • Anticancer Agents: As a leaving group in kinase inhibitor prodrugs.

  • Antibiotics: Cross-coupling with heterocycles to combat resistant pathogens .

Comparative Analysis with Structural Analogs

Key differences between 5-(Bromomethyl)-3-fluoro-2-methoxypyridine and related compounds:

CompoundMolecular FormulaMolar Mass (g/mol)Key Reactivity
5-Bromo-3-fluoro-2-methoxypyridineC₆H₅BrFNO220.01SNAr at Br position
3-Bromo-5-fluoro-2-methoxypyridineC₆H₅BrFNO220.01Ortho-directed electrophilic substitution
5-(Bromomethyl)-3-fluoro-2-methoxyC₇H₇BrFNO236.04SN2 at CH₂Br; higher lipophilicity

Industrial and Research Implications

Scalable synthesis of 5-(Bromomethyl)-3-fluoro-2-methoxypyridine requires optimization of:

  • Catalytic Systems: Pd/ligand complexes for efficient bromomethylation.

  • Purification Techniques: Chromatography or crystallization to isolate the product from regioisomers .

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